molecular formula C20H27N5O3S B2592411 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide CAS No. 1396794-64-1

2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide

Cat. No.: B2592411
CAS No.: 1396794-64-1
M. Wt: 417.53
InChI Key: WOZACIHKECSNBW-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a sulfamoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazine moiety, and the attachment of the sulfamoyl group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Fluoroisobutyrfentanyl
  • 2-Methylacetylfentanyl
  • 2-Methylmethoxyacetylfentanyl

Uniqueness

2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[4-[(1-pyrazin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-15(2)20(26)24-17-3-5-18(6-4-17)29(27,28)23-13-16-7-11-25(12-8-16)19-14-21-9-10-22-19/h3-6,9-10,14-16,23H,7-8,11-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZACIHKECSNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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